Two-Photon Action Cross-Section: Methoxy-Substituted NDBF Outperforms Unsubstituted NDBF Core
The methoxy-substituted nitrodibenzofuran (NDBF)-based protecting group—derived from a 2-methoxy-3-nitrodibenzofuran scaffold—exhibits a two-photon action cross-section (δu) of 0.71–1.4 GM at 740 nm, as measured by femtosecond laser-induced uncaging of a cysteine conjugate [1]. This represents a measurable enhancement over the unsubstituted NDBF core, which lacks the methoxy electron-donating substituent and consequently yields a lower cross-section under identical irradiation conditions [1].
| Evidence Dimension | Two-Photon Action Cross-Section (δu) |
|---|---|
| Target Compound Data | 0.71–1.4 GM (for methoxy-NDBF cysteine conjugate) |
| Comparator Or Baseline | Unsubstituted NDBF protecting group (quantitative value not reported but stated as lower) |
| Quantified Difference | Not directly quantified; qualitative improvement due to methoxy substitution |
| Conditions | 740 nm femtosecond laser excitation; peptide conjugate in solution |
Why This Matters
For applications requiring spatially controlled thiol deprotection in live cells or tissues, the enhanced two-photon cross-section enables deeper tissue penetration and reduced phototoxicity compared to UV-only systems.
- [1] Bader TK, et al. A Methoxy-Substituted Nitrodibenzofuran-Based Protecting Group with an Improved Two-Photon Action Cross-Section for Thiol Protection in Solid Phase Peptide Synthesis. J Org Chem. 2020;85(3):1614-1625. View Source
